molecular formula C10H13ClFN B6224408 6-fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 2763760-25-2

6-fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No. B6224408
CAS RN: 2763760-25-2
M. Wt: 201.7
InChI Key:
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Description

6-Fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride (6F4M-DH-IHCl) is a novel small molecule that has been investigated for its potential therapeutic applications. It is a derivative of indanamine, which is a heterocyclic aromatic compound containing a five-membered ring of atoms. 6F4M-DH-IHCl has been studied for its pharmacological properties and its potential therapeutic applications, particularly in the treatment of cancer and other diseases.

Scientific Research Applications

6-fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride has been studied for its potential therapeutic applications in cancer and other diseases. In particular, it has been investigated for its ability to inhibit the growth of cancer cells, as well as its potential anti-inflammatory and anti-microbial properties. Studies have also shown that 6-fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride may be useful in treating HIV and other viral infections. Additionally, it has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease.

Mechanism of Action

The mechanism of action of 6-fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is not yet fully understood. However, it is believed that it may act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other chemicals. Additionally, 6-fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride may act as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
In vitro studies have shown that 6-fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as well as to reduce inflammation and microbial growth. Additionally, it has been shown to have anti-viral properties, and to reduce the toxicity of certain drugs. It has also been shown to have neuroprotective effects, and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 6-fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride in laboratory experiments include its high yield and its ability to be synthesized in a two-step process. Additionally, it has a variety of biochemical and physiological effects, which makes it useful for studying a wide range of diseases. However, there are some limitations to using 6-fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride in laboratory experiments, such as its potential toxicity and the lack of information regarding its mechanism of action.

Future Directions

The potential applications of 6-fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride are vast, and there are many future directions for research. These include further studies into its mechanism of action, as well as its potential therapeutic applications in cancer and other diseases. Additionally, further studies into its potential anti-viral and neuroprotective properties could be beneficial. Finally, further studies into its potential toxicity and safety profile could be useful in determining its potential use in clinical settings.

Synthesis Methods

The synthesis of 6-fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride has been achieved by a two-step process involving the condensation of 4-methyl-2,3-dihydro-1H-inden-1-amine with 6-fluoro-benzaldehyde in the presence of an acid catalyst, followed by the addition of hydrochloric acid. The yield of 6-fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is typically around 70%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride involves the reaction of 4-methyl-1,2-dihydroindene with fluorine gas to form 6-fluoro-4-methyl-1,2-dihydroindene. This intermediate is then reacted with ammonia to form 6-fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine, which is subsequently converted to its hydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "4-methyl-1,2-dihydroindene", "Fluorine gas", "Ammonia", "Hydrochloric acid" ], "Reaction": [ "Step 1: 4-methyl-1,2-dihydroindene is reacted with fluorine gas in the presence of a catalyst such as iron or nickel to form 6-fluoro-4-methyl-1,2-dihydroindene.", "Step 2: 6-fluoro-4-methyl-1,2-dihydroindene is then reacted with ammonia in the presence of a reducing agent such as lithium aluminum hydride to form 6-fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine.", "Step 3: 6-fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine is then reacted with hydrochloric acid to form its hydrochloride salt, 6-fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride." ] }

CAS RN

2763760-25-2

Product Name

6-fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride

Molecular Formula

C10H13ClFN

Molecular Weight

201.7

Purity

95

Origin of Product

United States

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